molecular formula C23H16N2O5 B5029687 N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide

N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide

Cat. No.: B5029687
M. Wt: 400.4 g/mol
InChI Key: YGXFPWZALLBMIJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines anthracene, nitro, and carboxamide functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene is then functionalized with nitro and carboxamide groups through a series of reactions. Common reagents used in these reactions include nitrating agents, carboxylating agents, and amines. The reaction conditions often involve controlled temperatures and the use of solvents such as acetone and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives with nitro and carboxamide functional groups, such as:

Uniqueness

N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-12-7-8-13(2)18(11-12)24-23(28)17-10-9-16-19(20(17)25(29)30)22(27)15-6-4-3-5-14(15)21(16)26/h3-11H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXFPWZALLBMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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